molecular formula C17H21F3N2O5 B8341468 Tert-butyl 4-(4-nitro-2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate

Tert-butyl 4-(4-nitro-2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate

Cat. No. B8341468
M. Wt: 390.4 g/mol
InChI Key: PBUYTZFWSSKZCD-UHFFFAOYSA-N
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Patent
US07030138B2

Procedure details

To a suspension of 4-(1-t-butoxycarbonylpiperidin-4-yloxy)-3-trifluoromethylnitrobenzene (2.45 g) obtained in reference example 100 in 90% formic acid (8.80 g) was added 37% formaldehyde (5.50 g), and the resulting mixture was stirred at 100° C. for 6 hours. After cooling to room temperature, the reaction mixture was neutralized with an aqueous sodium hydrogencarbonate solution and extracted with ethyl acetate. The extract was washed with a saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate and evaporated in vacuo. The residue obtained was purified by chromatography on a silica gel column using a mixed solvent of dichloromethane and methanol (10:1) as the eluent to afford the title compound (1.82 g, yield: 95%) as a yellow oil.
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8.8 g
Type
solvent
Reaction Step Four
Yield
95%

Identifiers

REACTION_CXSMILES
C(O[C:6]([N:8]1[CH2:13][CH2:12][CH:11]([O:14][C:15]2[CH:20]=[CH:19][C:18]([N+:21]([O-:23])=[O:22])=[CH:17][C:16]=2[C:24]([F:27])([F:26])[F:25])[CH2:10][CH2:9]1)=O)(C)(C)C.C=O.C(=O)([O-])O.[Na+]>C(O)=O>[CH3:6][N:8]1[CH2:13][CH2:12][CH:11]([O:14][C:15]2[CH:20]=[CH:19][C:18]([N+:21]([O-:23])=[O:22])=[CH:17][C:16]=2[C:24]([F:25])([F:26])[F:27])[CH2:10][CH2:9]1 |f:2.3|

Inputs

Step One
Name
Quantity
2.45 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)OC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
Step Two
Name
Quantity
5.5 g
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Four
Name
Quantity
8.8 g
Type
solvent
Smiles
C(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 100° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with a saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on a silica gel column

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CN1CCC(CC1)OC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.82 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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